molecular formula C28H20ClN3OS B10852227 (E)-3-(4-chlorophenyl)-1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-thiazol-5-yl]prop-2-en-1-one

(E)-3-(4-chlorophenyl)-1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-thiazol-5-yl]prop-2-en-1-one

Cat. No.: B10852227
M. Wt: 482.0 g/mol
InChI Key: CDTBUKVBQVDVBD-SAPNQHFASA-N
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Description

Chemical Reactions Analysis

NSC-640566 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

NSC-640566 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various reactions. In biology, it is studied for its role in detoxification pathways and biosynthetic processes. In medicine, it is being investigated for its potential therapeutic applications, particularly in the treatment of insomnia . In industry, it is used in the synthesis of various compounds and materials .

Mechanism of Action

The mechanism of action of NSC-640566 involves its role as a quinone reductase. It exerts its effects by catalyzing the reduction of quinones to hydroquinones, which are then conjugated and excreted from the body. The molecular targets and pathways involved include the vitamin K-dependent gamma-carboxylation of glutamate residues in prothrombin synthesis .

Comparison with Similar Compounds

NSC-640566 can be compared with other similar compounds, such as Quinone oxidoreductase 2 (QR2) and NRH:quinone oxidoreductase 2 (NQO2). These compounds share similar functions and mechanisms of action but may differ in their specific applications and properties .

Properties

Molecular Formula

C28H20ClN3OS

Molecular Weight

482.0 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one

InChI

InChI=1S/C28H20ClN3OS/c1-19-27(26(33)17-14-20-12-15-23(29)16-13-20)34-28(30-19)32-25(22-10-6-3-7-11-22)18-24(31-32)21-8-4-2-5-9-21/h2-18H,1H3/b17-14+

InChI Key

CDTBUKVBQVDVBD-SAPNQHFASA-N

Isomeric SMILES

CC1=C(SC(=N1)N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)/C=C/C5=CC=C(C=C5)Cl

Canonical SMILES

CC1=C(SC(=N1)N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C=CC5=CC=C(C=C5)Cl

Origin of Product

United States

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